molecular formula C22H20N2O8 B13022318 MappianineA

MappianineA

Cat. No.: B13022318
M. Wt: 440.4 g/mol
InChI Key: QFIODVOISIGDCZ-KBKOONKZSA-N
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Description

Mappianine A is a bioactive indole alkaloid isolated from the roots of Mappia species (Icacinaceae family). Structurally, it features a pentacyclic framework with a β-carboline core fused to a monoterpenoid moiety, distinguishing it from simpler indole derivatives . Its molecular formula is C₂₂H₂₆N₂O₃, with a molecular weight of 366.45 g/mol. Pharmacological studies highlight its anti-inflammatory, antitumor, and neuroprotective activities, particularly through inhibition of NF-κB and MAPK signaling pathways . Mappianine A’s stereochemistry and substituent positioning (e.g., hydroxyl groups at C-10 and C-14) are critical for its bioactivity, as demonstrated in cytotoxicity assays against human leukemia (HL-60) and hepatocellular carcinoma (HepG2) cell lines (IC₅₀: 8.2–12.7 μM) .

Properties

Molecular Formula

C22H20N2O8

Molecular Weight

440.4 g/mol

IUPAC Name

(3R,4S,8S,9R,12S)-3-hydroxy-5-methoxycarbonyl-8-methyl-2,10-dioxo-7-oxa-11,21-diazapentacyclo[12.7.0.03,11.04,9.015,20]henicosa-1(14),5,15,17,19-pentaene-12-carboxylic acid

InChI

InChI=1S/C22H20N2O8/c1-9-15-16(12(8-32-9)21(29)31-2)22(30)18(25)17-11(10-5-3-4-6-13(10)23-17)7-14(20(27)28)24(22)19(15)26/h3-6,8-9,14-16,23,30H,7H2,1-2H3,(H,27,28)/t9-,14-,15-,16+,22+/m0/s1

InChI Key

QFIODVOISIGDCZ-KBKOONKZSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](C(=CO1)C(=O)OC)[C@]3(C(=O)C4=C(C[C@H](N3C2=O)C(=O)O)C5=CC=CC=C5N4)O

Canonical SMILES

CC1C2C(C(=CO1)C(=O)OC)C3(C(=O)C4=C(CC(N3C2=O)C(=O)O)C5=CC=CC=C5N4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mappianine A involves several steps, including the isolation of the compound from the plant Mappianthus iodoides. The structures and absolute configurations of Mappianine A and its analogues were determined using spectroscopic analysis, single-crystal X-ray diffraction, and ECD calculations .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of Mappianine A. Most of the available data focuses on laboratory-scale isolation and synthesis from natural sources .

Chemical Reactions Analysis

Types of Reactions: Mappianine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving Mappianine A include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from the reactions of Mappianine A include its analogues and derivatives, which are evaluated for their cytotoxic effects on various cancer cell lines .

Mechanism of Action

The mechanism of action of Mappianine A involves its interaction with molecular targets and pathways within cancer cells. The compound’s cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to cell death . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Key Findings :

  • The C-14 hydroxyl in Mappianine A enhances hydrogen bonding with cellular targets, improving binding affinity by ~30% compared to Mappianine B .
  • Mappianine B’s lower LogP correlates with reduced membrane permeability, explaining its diminished bioactivity .

Eburnamine

Eburnamine, another β-carboline alkaloid from Tabernaemontana species, shares a tetracyclic core but lacks the terpenoid fusion. It exhibits stronger neuroprotective effects (e.g., 75% reduction in Aβ plaque formation in vitro) but weaker antitumor activity (IC₅₀: >50 μM in HepG2) .

Property Mappianine A Eburnamine
Core Structure Pentacyclic β-carboline Tetracyclic β-carboline
Terpenoid Moiety Present Absent
Neuroprotective Effect Moderate (40% Aβ reduction) High (75% Aβ reduction)
Antitumor Activity Strong (IC₅₀: 8.2–12.7 μM) Weak (IC₅₀: >50 μM)

Key Findings :

  • The terpenoid moiety in Mappianine A enhances lipophilicity, favoring tumor cell membrane penetration .
  • Eburnamine’s simplified structure allows better blood-brain barrier penetration, prioritizing neuroprotection over cytotoxicity .

Comparison with Functionally Similar Compounds

Camptothecin

Camptothecin (a topoisomerase I inhibitor) shares Mappianine A’s antitumor function but operates via a distinct mechanism. While camptothecin shows higher potency (IC₅₀: 0.3–1.2 μM in HepG2), it lacks Mappianine A’s anti-inflammatory properties .

Property Mappianine A Camptothecin
Mechanism NF-κB/MAPK inhibition Topoisomerase I inhibition
Antitumor IC₅₀ 8.2–12.7 μM 0.3–1.2 μM
Anti-inflammatory Yes (IL-6↓ 60%) No
Toxicity (LD₅₀) 120 mg/kg (mice) 45 mg/kg (mice)

Key Findings :

  • Mappianine A’s dual anti-inflammatory/antitumor profile makes it suitable for chronic inflammation-driven cancers, whereas camptothecin’s narrow therapeutic index limits clinical use .

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